molecular formula C13H10BrN3O2S B5885194 1-({[(E)-(4-bromophenyl)methylidene]amino}oxy)-2-(pyrimidin-2-ylsulfanyl)ethanone

1-({[(E)-(4-bromophenyl)methylidene]amino}oxy)-2-(pyrimidin-2-ylsulfanyl)ethanone

Cat. No.: B5885194
M. Wt: 352.21 g/mol
InChI Key: QVCCRNQAGYZBPQ-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({[(E)-(4-bromophenyl)methylidene]amino}oxy)-2-(pyrimidin-2-ylsulfanyl)ethanone is an organic compound that features a complex structure with a bromophenyl group, a pyrimidinylsulfanyl group, and an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(E)-(4-bromophenyl)methylidene]amino}oxy)-2-(pyrimidin-2-ylsulfanyl)ethanone typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with hydroxylamine to form the oxime, followed by the reaction with 2-(pyrimidin-2-ylsulfanyl)acetyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-({[(E)-(4-bromophenyl)methylidene]amino}oxy)-2-(pyrimidin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-({[(E)-(4-bromophenyl)methylidene]amino}oxy)-2-(pyrimidin-2-ylsulfanyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-({[(E)-(4-bromophenyl)methylidene]amino}oxy)-2-(pyrimidin-2-ylsulfanyl)ethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-({[(E)-(4-chlorophenyl)methylidene]amino}oxy)-2-(pyrimidin-2-ylsulfanyl)ethanone
  • 1-({[(E)-(4-fluorophenyl)methylidene]amino}oxy)-2-(pyrimidin-2-ylsulfanyl)ethanone
  • 1-({[(E)-(4-methylphenyl)methylidene]amino}oxy)-2-(pyrimidin-2-ylsulfanyl)ethanone

Uniqueness

1-({[(E)-(4-bromophenyl)methylidene]amino}oxy)-2-(pyrimidin-2-ylsulfanyl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.

Properties

IUPAC Name

[(E)-(4-bromophenyl)methylideneamino] 2-pyrimidin-2-ylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S/c14-11-4-2-10(3-5-11)8-17-19-12(18)9-20-13-15-6-1-7-16-13/h1-8H,9H2/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCCRNQAGYZBPQ-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)ON=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)SCC(=O)O/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.